Sulfisoxazole diolamine is a synthetic compound that combines sulfisoxazole, a sulfonamide antibiotic, with diethanolamine, an amino alcohol. This compound is classified as an organoammonium salt and exhibits significant antibacterial activity against both gram-positive and gram-negative bacteria. The unique structure of sulfisoxazole diolamine enhances its solubility and bioavailability compared to its parent compound, sulfisoxazole.
Sulfisoxazole diolamine is synthesized through a chemical reaction between equimolar amounts of sulfisoxazole and diethanolamine. This synthesis can be conducted in laboratory settings or scaled up for industrial production, where automated reactors and stringent quality control measures are employed to ensure high yields and consistent quality .
The synthesis of sulfisoxazole diolamine involves a straightforward reaction where sulfisoxazole and diethanolamine are mixed in equimolar ratios. The process typically requires controlled conditions to facilitate the reaction effectively.
Sulfisoxazole diolamine has a molecular formula of and a molecular weight of 372.4 g/mol. Its structural representation includes the sulfonamide group linked to an oxazole ring, which is further connected to the diethanolamine moiety.
Sulfisoxazole diolamine can undergo several chemical reactions:
Common reagents used in these reactions include:
Sulfisoxazole diolamine exerts its antibacterial effects primarily by inhibiting the enzyme dihydropteroate synthetase. This enzyme plays a crucial role in the bacterial synthesis of folic acid by catalyzing the condensation of para-aminobenzoic acid with pteridine derivatives. By blocking this pathway, sulfisoxazole diolamine effectively prevents bacterial growth and proliferation .
Relevant data regarding solubility and stability are essential for understanding its application in pharmaceutical formulations .
Sulfisoxazole diolamine is primarily used in scientific research and clinical settings for its antibacterial properties. It has been utilized in various formulations aimed at treating bacterial infections, particularly those resistant to other antibiotics. Its enhanced solubility makes it suitable for intravenous applications, although it has been discontinued in some markets due to safety concerns .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3